噻唑基乙酰甘氨酸肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

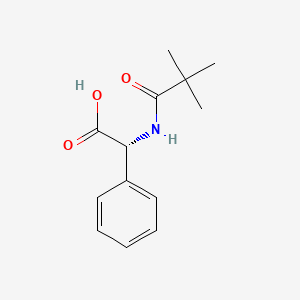

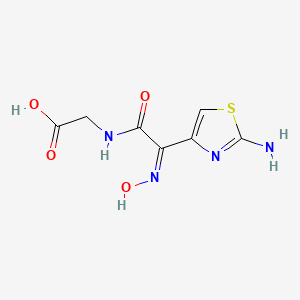

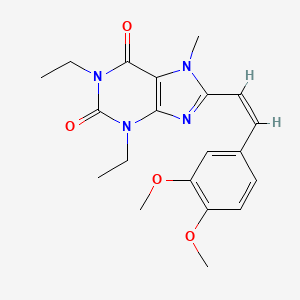

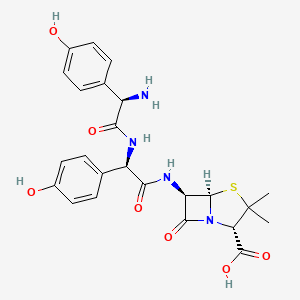

Thiazolylacetyl glycine oxime, also known as Cefdinir Thiazolylacetyl Glycine Oxime Impurity (USP), is a novel compound used in the synthesis of Cefdinir . Cefdinir is a third-generation Cephalosporin antibiotic for oral administration and has a broad antibacterial spectrum over gram-positive and gram-negative bacteria .

Synthesis Analysis

Oxime esters, such as Thiazolylacetyl glycine oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . Oxime esters act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

Molecular Structure Analysis

The molecular formula of Thiazolylacetyl glycine oxime is C7H8N4O4S . Its molecular weight is 244.22800 .

Chemical Reactions Analysis

Oximes, like Thiazolylacetyl glycine oxime, are renowned for their widespread applications as OP antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . They show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .

科学研究应用

抗菌活性:一项研究合成了一小部分具有氧杂(噻)唑骨架的化合物库,包括衍生自受保护甘氨酸的结构,显示出对金黄色葡萄球菌的初步抗菌活性 (Sanz-Cervera 等人,2009).

硫胺素生物合成:对来自枯草芽孢杆菌的甘氨酸氧化酶 ThiO 的研究揭示了其在硫胺素焦磷酸的噻唑生物合成中的重要作用,突出了甘氨酸在这一过程中的重要性 (Settembre 等人,2003).

酶特性:一项研究对参与硫胺素生物合成的铜绿假单胞菌甘氨酸氧化酶进行了表征,指出了其对甘氨酸作为底物的独特偏好 (Equar 等人,2015).

天然产物生物合成:对来自解淀粉芽孢杆菌的环脱水酶的肽加工的研究考察了酶的混杂性和底物的灵活性,这对于理解噻唑等天然产物的生物合成非常重要 (Melby 等人,2012).

神经化学:对哺乳动物中枢神经系统组织中 d-氨基酸氧化酶活性的研究发现甘氨酸是一种底物,这与理解神经传递和代谢途径有关 (Marchi 和 Johnston,1969).

生物相容性水凝胶:肟点击化学被用来制造支持细胞粘附的水凝胶,其中甘氨酸起着关键作用,展示了在生物相容性材料中的应用 (Grover 等人,2012).

营养和健康意义:甘氨酸在哺乳动物代谢中至关重要,对治疗疾病和改善健康有影响,正如多项关于其生物合成、降解和生理作用的研究所证明的 (Wu 等人,2004;Wang 等人,2013).

植物抗逆性:对甜菜碱在提高植物非生物胁迫抗性中的作用的研究突出了甘氨酸在植物渗透耐受性和胁迫反应机制中的重要性 (Ashraf 和 Foolad,2007).

噁唑和噻唑的合成:一项研究提出了使用衍生自甘氨酸的稳定硫代亚胺合成噁唑和噻唑的方法,表明其在有机合成中的用途 (Yokoyama,1994).

作用机制

Mode of Action

It is believed that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It is likely that the compound affects multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

It is likely that the compound has a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Thiazolylacetyl Glycine Oxime. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .

安全和危害

When handling Thiazolylacetyl glycine oxime, it is advised to avoid dust formation, breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Isoxazoles, like Thiazolylacetyl glycine oxime, form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Thiazolylacetyl glycine oxime involves the condensation of Thiazolylacetic acid with hydroxylamine hydrochloride followed by the addition of glycine. The resulting compound is then oxidized to form Thiazolylacetyl glycine oxime.", "Starting Materials": [ "Thiazolylacetic acid", "Hydroxylamine hydrochloride", "Glycine", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Thiazolylacetic acid is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form Thiazolylacetic acid hydroxamic acid.", "Glycine is then added to the reaction mixture and the resulting compound is stirred for several hours.", "The mixture is then filtered and the solid product is washed with water and dried.", "The resulting compound is then oxidized with hydrogen peroxide to form Thiazolylacetyl glycine oxime.", "The product is purified by recrystallization from a suitable solvent." ] } | |

CAS 编号 |

178949-03-6 |

分子式 |

C7H8N4O4S |

分子量 |

244.23 g/mol |

IUPAC 名称 |

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid |

InChI |

InChI=1S/C7H8N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,15H,1H2,(H2,8,10)(H,9,14)(H,12,13)/b11-5+ |

InChI 键 |

JFHNSSMBYZTXNM-VZUCSPMQSA-N |

手性 SMILES |

C1=C(N=C(S1)N)/C(=N\O)/C(=O)NCC(=O)O |

SMILES |

C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O |

规范 SMILES |

C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(Z)-N-[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; N-[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

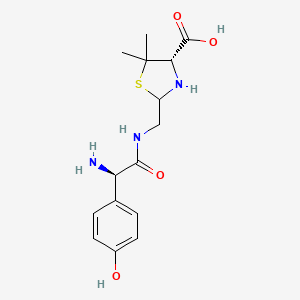

![Sodium;2-[[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate](/img/structure/B601212.png)

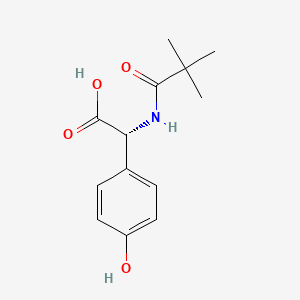

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)